2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-[1,2,4]triazole-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can result in different oxidation states of the triazole ring .
Scientific Research Applications
2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets in the body. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 4-(2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid isopropyl ester
Uniqueness
2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is unique due to the presence of both the triazole ring and the benzenesulfonamide moiety. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The trimethyl substitution on the benzene ring also contributes to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-7-4-8(2)10(9(3)5-7)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYEVNHGMYHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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